molecular formula C30H37N3O5S2 B1193715 RORγt Inverse Agonist

RORγt Inverse Agonist

Cat. No.: B1193715
M. Wt: 583.76
InChI Key: KYIGOCCCBXRHNJ-MXVIHJGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of the RORγt Ligand-Binding Domain (LBD)

The RORγt LBD adopts a canonical nuclear receptor fold composed of 12 α-helices (H1–H12) and a small β-sheet, forming a three-layered hydrophobic sandwich. The orthosteric ligand-binding pocket, located between H3, H5, H7, and H11, accommodates endogenous cholesterol derivatives such as 20α-hydroxycholesterol (20-OH) and synthetic ligands. A unique feature of RORγt is its allosteric binding site, distal to the orthosteric pocket, formed by helices H4, H5, H11, and a repositioned H12. Co-crystallization studies (e.g., PDB entries 5C4T and 4NIE) reveal that allosteric inverse agonists like MRL-871 bind this site, inducing a conformational shift in H12 that blocks coactivator recruitment.

Key structural elements include:

  • Helix 11 (H11) and H11′ : A conserved secondary structure stabilizing the agonist-bound conformation.
  • The His479-Tyr502-Phe506 triad : A hydrophobic "agonist lock" critical for H12 stabilization in the active state.
  • Ala355 : A residue bridging H4 and H5, implicated in cooperative ligand binding.
Structural Feature Role in RORγt Function
Orthosteric pocket Binds cholesterol derivatives and synthetic inverse agonists (e.g., digoxin).
Allosteric pocket Hosts non-canonical ligands (e.g., MRL-871), repositioning H12 to inhibit coactivator binding.
Agonist lock (His479-Tyr502-Phe506) Stabilizes H12 in the active conformation via π-π stacking and hydrogen bonding.

Properties

Molecular Formula

C30H37N3O5S2

Molecular Weight

583.76

IUPAC Name

trans-3-(5-(4-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)-4-(cyclohexylmethyl)thiazole-2-carboxamido)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C30H37N3O5S2/c1-30(2,3)33-40(37,38)25-14-13-23(21-11-7-8-12-22(21)25)26-24(15-18-9-5-4-6-10-18)32-28(39-26)27(34)31-20-16-19(17-20)29(35)36/h7-8,11-14,18-20,33H,4-6,9-10,15-17H2,1-3H3,(H,31,34)(H,35,36)/t19-,20-

InChI Key

KYIGOCCCBXRHNJ-MXVIHJGJSA-N

SMILES

O=C([C@H]1C[C@H](NC(C2=NC(CC3CCCCC3)=C(C4=C5C=CC=CC5=C(S(=O)(NC(C)(C)C)=O)C=C4)S2)=O)C1)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RORγt Inverse Agonist

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of RORγt inverse agonists span several areas, particularly in autoimmune diseases and organ transplantation. Below are some key applications:

  • Autoimmune Diseases :
    • Multiple Sclerosis : RORγt inverse agonists have been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting Th17 cell differentiation and reducing IL-17 production .
    • Rheumatoid Arthritis : Clinical studies indicate that these compounds can decrease inflammation and joint damage in models of rheumatoid arthritis .
  • Organ Transplantation :
    • Transplant Rejection : The inverse agonist TF-S14 has demonstrated efficacy in reducing Th17 cytokine production and prolonging graft survival in sensitized mice models. This suggests its potential use in preventing rejection in transplant patients .
  • Chronic Inflammatory Conditions :
    • Chronic Obstructive Pulmonary Disease (COPD) : The this compound GRC 39815 is under investigation as an inhaled treatment for COPD, focusing on its ability to suppress IL-17 production and improve lung function .

Case Studies and Research Findings

The following table summarizes significant research findings related to various RORγt inverse agonists:

Compound NameApplication AreaKey FindingsStudy Reference
TF-S14Organ TransplantationReduced Th17 cytokines and prolonged graft survival in sensitized mice
IMU-935Autoimmune DiseasesSafe with no dose-limiting toxicities; reduced Th17 differentiation
JNJ-61803534Inflammatory DiseasesBlocked RORγt-dependent pathways; reduced inflammation in preclinical models
TMP778Autoimmune DiseasesInhibited Th17 differentiation; effective against IL-17A expression
GRC 39815Chronic Inflammatory ConditionsSuppressed IL-17 production; currently in Phase 1 trials for COPD

Comparison with Similar Compounds

"Short" vs. "Long" Inverse Agonists

Based on substituent size and binding modes, RORγt inverse agonists are classified into two categories:

  • "Short" Inverse Agonists (e.g., compound 8 ):
    • Structural Features : Smaller LHS substituents (e.g., 3-CN-Ph) .
    • Mechanism : Recruit corepressors (e.g., NCOR2) while expelling coactivators (e.g., SRC1) .
    • Activity : Moderate inhibition (40–64% max inhibition) in dual FRET assays .
  • "Long" Inverse Agonists (e.g., compound 9 ):
    • Structural Features : Bulky LHS groups (e.g., cyclohexylmethyl) .
    • Mechanism : Expel both coactivators and corepressors, destabilizing H12 via Trp317 conformational changes .
    • Activity : Higher max inhibition (35–121%) in dual FRET assays .

Key Structural Determinants :

  • Trp317 Conformation : Agonists stabilize a gauche conformation, enabling His479-Tyr502 hydrogen bonding and hydrophobic interactions. Inverse agonists force Trp317 into trans, disrupting this network .
  • Substituent Size : Longer groups penetrate deeper into the AF2 domain, altering helix dynamics (H11, H11’, H12) .

Comparative Analysis of Key Compounds

Structural Analogues and Activity

Compound Substituent (LHS) Type pIC50 (FRET) Max Inhibition (%) Th17 Inhibition PDB Code
6 (Agonist) 3-CN-4-iBu-Ph Agonist 7.8 191% (Activation) None 5YP6
7c 3-CN-Ph Short Inverse 7.5 40% Moderate
7d Cyclohexylmethyl Long Inverse 7.1 121% Strong
BMS-986251 Tricyclic core Long Inverse <10 nM >90% Robust (in vivo) 6VQF
A-9758 Quinoline sulfonamide Long Inverse Preclinical

Selectivity and Pharmacokinetics

  • Compound 26 (Phenyl sulfone): High selectivity (>40 µM for RORα/β) and favorable protein binding (3.7% free in humans) .
  • Tertiary Amines/Indoles : Oral bioavailability and CNS penetration (e.g., compound 2 in ) .
  • Ursolic Acid Analogues : Natural derivatives (e.g., corosolic acid) with Tanimoto similarity >0.9 to ursolic acid, showing Th17 suppression .

Mechanistic Insights from Cocrystal Structures

  • Agonist-State Stabilization : In 5d (PDB 6LOA), the isobutyl group stabilizes H12 via hydrophobic interactions, promoting coactivator recruitment .
  • "Short" Inverse Agonist 6 (PDB 6LOB): Destabilizes H11’ and displaces H12, recruiting NCOR2 .
  • "Long" Inverse Agonist 7h (PDB 6LO9): Separates H11 from H12, expelling both coactivators and corepressors .

Clinical and Preclinical Candidates

  • BMS-986251 : Orally bioavailable, potent in IL-17 suppression (EC50 <10 nM) and efficacious in psoriasis models .
  • VTP-43742 : Phase II candidate with backup compounds under evaluation (e.g., carbazole derivatives) .
  • GSK2981278A : Topical ointment for psoriasis, reducing IL-17 in plaque tests .

Preparation Methods

Synthetic Route for Agonist and Inverse Agonist Pairs

The synthesis begins with a tetrahydroquinoline scaffold functionalized with a sulfonamide group at the N-position (Figure 1A). For compound 1 (agonist), a shorter acetyl moiety is introduced via nucleophilic substitution, while compound 2 (inverse agonist) incorporates a bulkier piperidin-ethanone group. Molecular docking using Schrödinger 3.5 software revealed that the acetyl group in 1 forms a hydrogen bond with Gln286 (2.80 Å), stabilizing H12 in a gauche conformation. In contrast, the elongated side chain in 2 forces Trp317 into a trans conformation, disrupting H12 stability.

Table 1: Pharmacological Profiles of Tetrahydroquinoline Derivatives

CompoundEC₅₀/IC₅₀ (μM)Max. ActivityH12 ConformationKey Interaction
1 3.7 (EC₅₀)78% activationGaucheGln286 H-bond
2 2.0 (IC₅₀)61% inhibitionTransHydrophobic packing with Ala368

Development of Tricyclic Analogues with Helix 5 Interactions

BMS-986251 (compound 5 ) exemplifies the optimization of tricyclic RORγt inverse agonists through helix 5 (H5) targeting. The initial lead compound 1 (diastereomeric mixture) was modified by introducing a C3-methyl group on the cyclohexane ring, enabling a 3.6 Å interaction with Ala368 in H5.

Synthetic Modifications for Enhanced Potency

The tricyclic core was synthesized via a Friedel-Crafts alkylation followed by cyclization (Figure 2A). Introducing a C3-methyl group required stereoselective hydrogenation using Pd/C under high pressure (50 psi H₂), achieving >95% diastereomeric excess. This modification improved GAL4 reporter assay potency (EC₅₀ = 0.12 μM) and human whole blood IL-17 inhibition (EC₅₀ = 0.38 μM).

Table 2: Pharmacokinetic Properties of Tricyclic Analogues

CompoundLM t₁/₂ (min)Oral Bioavailability (%)IL-17 hWB EC₅₀ (μM)
1 >60980.45
5 >601000.38

Tetrahydroisoquinoline Carboxylic Acid Derivatives for Oral Efficacy

Compound 15 , a tetrahydroisoquinoline carboxylic acid, emerged from cyclization studies of phenylglycinamide cores. The synthesis involved a Mitsunobu reaction to install the carboxylic acid tether, followed by Suzuki coupling to introduce a 4-fluorophenyl group (Figure 3A).

Impact of Carboxylic Acid Tethers

The carboxylic acid group in 15 enhanced binding affinity (Kd = 8.2 nM) by forming salt bridges with Arg367 and Arg364. Pharmacokinetic studies in mice showed a 4.2-hour half-life and 89% oral bioavailability, surpassing earlier analogues like 14 (t₁/₂ = 2.1 hours).

Scalable Synthesis of A-9758 via Reductive Alkylation

A-9758, a preclinical candidate, was synthesized via a chromatography-free route emphasizing reductive alkylation. The indole fragment was prepared using a SnAr/reductive cyclization cascade, while the benzaldehyde fragment derived from 2,4-dichlorobenzoic acid in two steps (Scheme 3B).

Key Process Optimizations

  • Indole Synthesis : A 5:1 regioisomeric mixture from nitration of 1-bromo-2-methyl-4-(trifluoromethyl)benzene was advanced without separation, streamlining production.

  • Reductive Alkylation : Employing NaBH₃CN in MeOH at 0°C achieved 92% yield on an 84 g scale.

Structural Insights Guiding Synthetic Design

Molecular dynamics (MD) simulations of compound 2 revealed that its elongated side chain displaces H11′ by 1.8 Å, creating a hydrophobic network with Phe506 and Phe486. This destabilizes H12, reducing coactivator recruitment by 61%. Similarly, X-ray crystallography of BMS-986251 showed a unique cyclohexane orientation enabling dual interactions with H5 and H11 .

Q & A

Q. What experimental models are used to evaluate RORγt inverse agonists in autoimmune research?

RORγt inverse agonists are tested in preclinical models that mimic human autoimmune pathologies. Key models include:

  • IL-23-induced psoriasiform dermatitis : This model replicates human psoriasis transcriptomic profiles and evaluates skin inflammation reduction via RORγt+ T cell suppression .
  • GPI-induced arthritis : Assesses joint inflammation and IL-17A suppression in synovial tissue .
  • Collagen-induced arthritis (CIA) and experimental autoimmune encephalomyelitis (EAE) : Used to study Th17-driven pathologies in rheumatoid arthritis and multiple sclerosis, respectively .

Q. How do RORγt inverse agonists mechanistically inhibit IL-17 production?

RORγt inverse agonists suppress IL-17 through two primary mechanisms:

  • Cofactor modulation : Recruitment of corepressors (e.g., NCoR1/2; EC50 ~500–600 nM) and derecruitment of coactivators (e.g., PGC1α; IC50 ~500 nM), altering transcriptional activity at RORγt target gene promoters .
  • Th17 differentiation blockade : Inhibiting RORγt stabilization by cytokines (IL-6, TGF-β, IL-23) during T-cell polarization, reducing RORγt+ cell accumulation .

Q. What in vitro assays are critical for validating RORγt inverse agonist activity?

  • Cofactor recruitment assays (AlphaScreen) : Quantify corepressor (NCoR1/2) recruitment and coactivator (NCoA1, PGC1α) displacement using RORγt-LBD peptides .
  • Th17 differentiation assays : Measure IL-17A suppression in CD4+ T cells cultured under Th17-polarizing conditions (IL-1β, IL-6, IL-23, TGF-β) .
  • Competitive binding assays : Determine IC50 values using fluorescence resonance energy transfer (FRET) or ligand-displacement assays .

Advanced Research Questions

Q. How do structural differences between RORγt inverse agonists and agonists influence functional outcomes?

Inverse agonists (e.g., A-9758) destabilize helix 12 (H12) in the RORγt ligand-binding domain (LBD), shifting the conformational equilibrium toward inactive states. This disrupts coactivator binding and transcriptional activation. In contrast, agonists stabilize H12 in active conformations, promoting coactivator recruitment (e.g., SR0987) . Structural studies (e.g., Figure 4 in ) reveal that inverse agonists like compound 8 and 9 adopt distinct binding orientations compared to agonists like compound 6 , altering H12 positioning.

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of RORγt inverse agonists?

  • Pharmacokinetic optimization : Fragment-based drug design improves bioavailability (e.g., fragment-to-lead optimization in ).
  • Translational biomarkers : Monitoring IL-17A levels in serum or tissue correlates with target engagement .
  • Model selection : Use disease models with human-like transcriptomic profiles (e.g., IL-23-driven psoriasis models) to enhance translatability .

Q. How does the cofactor recruitment profile correlate with therapeutic efficacy?

Compounds with strong corepressor recruitment (EC50 <1 μM for NCoR1/2) and coactivator displacement (IC50 <1 μM for PGC1α) exhibit robust IL-17 suppression. For example, A-9758 (NCoR1 EC50 = 560 nM; PGC1α IC50 = 549 nM) reduces IL-17A production by >80% in Th17 assays . However, off-target effects on RORα (e.g., SR3335) may alter metabolic pathways, necessitating isoform selectivity studies .

Q. What evidence supports allosteric modulation of RORγt by inverse agonists?

Crystallographic studies (e.g., MRL-871 in ) reveal binding to an allosteric pocket distal to the orthosteric site. This disrupts H12 positioning without competing with endogenous ligands (e.g., oxysterols). Allosteric inhibitors avoid steric competition and may offer improved selectivity profiles compared to orthosteric binders.

Contradictions and Considerations

  • Isoform specificity : RORγt inverse agonists may cross-inhibit RORγ or RORα, complicating mechanistic interpretation .
  • Disease context : While RORγt inhibitors suppress Th17-driven autoimmunity, RORγ agonists (e.g., SR0987) enhance antitumor immunity, highlighting context-dependent therapeutic roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RORγt Inverse Agonist
Reactant of Route 2
RORγt Inverse Agonist

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.